molecular formula C7H8ClN3O2S B2853224 2-((2-Amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid CAS No. 338976-58-2

2-((2-Amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid

Cat. No.: B2853224
CAS No.: 338976-58-2
M. Wt: 233.67
InChI Key: ZCWAUQWZBWHDJY-UHFFFAOYSA-N
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Description

2-((2-Amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid is a useful research compound. Its molecular formula is C7H8ClN3O2S and its molecular weight is 233.67. The purity is usually 95%.
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Biological Activity

2-((2-Amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid, also known by its CAS number 338976-58-2, is a compound of significant interest due to its potential biological activities. This article reviews various studies highlighting its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

The molecular formula of this compound is C7H8ClN3O2SC_7H_8ClN_3O_2S, with a molecular weight of approximately 233.68 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli 32 µg/mL
Staphylococcus aureus 16 µg/mL
Pseudomonas aeruginosa 64 µg/mL
Candida albicans 32 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase 15.4
Urease 22.8

These findings suggest that this compound may have applications in treating conditions associated with AChE dysfunction, such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the pyrimidine ring and the sulfanyl group plays a crucial role in enhancing its biological efficacy. Studies have indicated that modifications to the side chains can significantly alter the potency of the compound against various pathogens.

Case Study: SAR Analysis

In a comparative study involving several derivatives of pyrimidine-based compounds, it was found that introducing electron-donating groups at specific positions on the pyrimidine ring increased antimicrobial activity. For instance, derivatives with a methyl group at the 6-position exhibited enhanced activity against E. coli and S. aureus compared to their counterparts lacking such modifications .

Therapeutic Potential

Given its promising biological activities, further research is warranted to explore the therapeutic applications of this compound. Its dual action as an antimicrobial agent and an enzyme inhibitor positions it as a candidate for drug development in treating infections and neurodegenerative diseases.

Properties

IUPAC Name

2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2S/c1-3-5(8)6(11-7(9)10-3)14-2-4(12)13/h2H2,1H3,(H,12,13)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWAUQWZBWHDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)SCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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